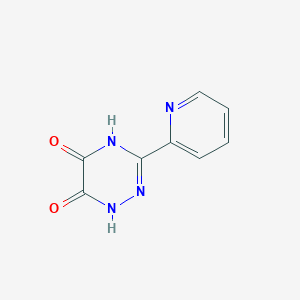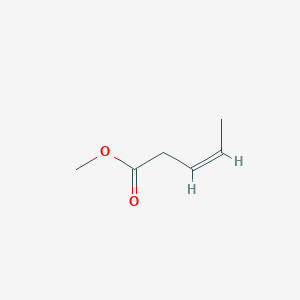
(Z)-3-Pentenoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Pentenoic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from pentenoic acid and methanol, and it features a double bond in the Z-configuration, which influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-3-Pentenoic acid, methyl ester can be synthesized through the esterification of (Z)-3-pentenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
(Z)-3-Pentenoic acid+MethanolH2SO4(Z)-3-Pentenoic acid, methyl ester+Water
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the by-products, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-Pentenoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (Z)-3-pentenoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents can convert the ester into different products, depending on the conditions used.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Hydrolysis: (Z)-3-Pentenoic acid and methanol.
Reduction: (Z)-3-Penten-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Applications De Recherche Scientifique
(Z)-3-Pentenoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (Z)-3-Pentenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: Another ester with a simpler structure.
Ethyl acetate: Commonly used solvent with similar properties.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Uniqueness
(Z)-3-Pentenoic acid, methyl ester is unique due to its double bond in the Z-configuration, which affects its reactivity and interactions compared to other esters. This structural feature can influence its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.
Propriétés
Numéro CAS |
36781-66-5 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
methyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3- |
Clé InChI |
KJALUUCEMMPKAC-ARJAWSKDSA-N |
SMILES isomérique |
C/C=C\CC(=O)OC |
SMILES canonique |
CC=CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


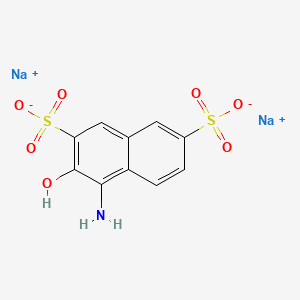
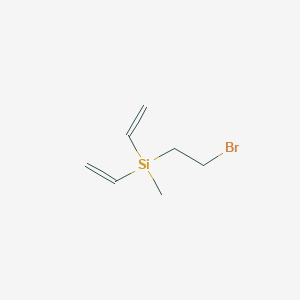
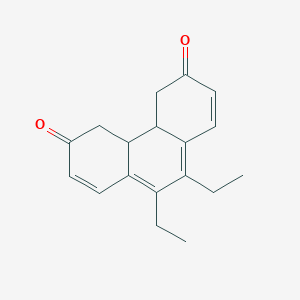
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
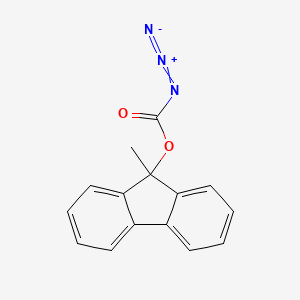
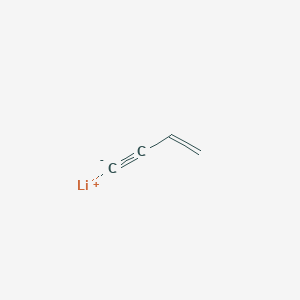
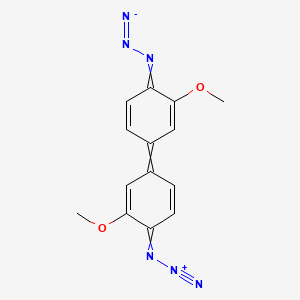
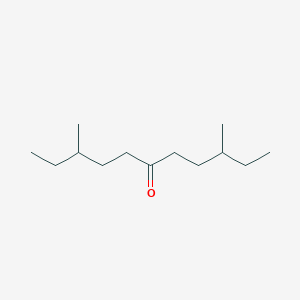
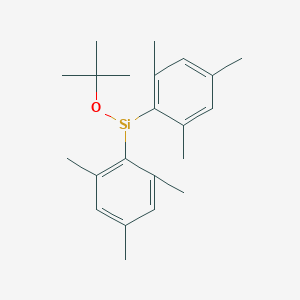
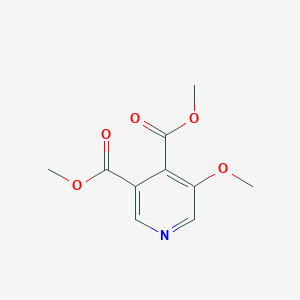
![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)

